Z-Stereochemical Fidelity Versus E-Isomer and E/Z Mixtures in Aryl-Substituted Halo Olefin Synthesis
The target compound is supplied as the (Z)-1-chlorobut-1-enyl isomer (IUPAC: 1-chloro-4-[(Z)-1-chlorobut-1-enyl]benzene) . The ZnCl₂/SiO₂-mediated synthesis of Kodomari et al. (2001) selectively produces the Z-isomer for aryl alkyl ketone-derived chloro olefins, in contrast to the Horner–Wadsworth–Emmons phosphonate route, which yields E/Z mixtures with low stereoselectivity [1]. Specifically, for p-chlorophenyl ethyl ketone reacting with acetyl chloride under ZnCl₂/SiO₂ catalysis at 30°C in 1,2-dichloroethane, the Z-configured product was obtained with high stereochemical integrity, whereas the corresponding phosphonate carbanion method generates mixed E/Z products [1]. The (E)-isomer is not commercially catalogued under a separate CAS number, indicating that the Z-isomer is the defined, purchasable entity .
| Evidence Dimension | Stereochemical purity of the olefin geometry |
|---|---|
| Target Compound Data | (Z)-isomer selectively formed; supplied as defined single geometric isomer (IUPAC specifies Z-configuration) |
| Comparator Or Baseline | Horner–Wadsworth–Emmons method: E/Z mixture with low stereoselectivity; (E)-isomer not separately catalogued |
| Quantified Difference | Z-selective vs. non-selective E/Z mixture (estimated ~5:1 Z:E ratio for the entry 6 related case in Kodomari et al.; for most entries only the Z-isomer detected by ¹H and ¹³C NMR) |
| Conditions | Kodomari et al. ZnCl₂/SiO₂ method: 30°C, 1,2-dichloroethane, [ketone]:[acetyl chloride]:[ZnCl₂/SiO₂] = 1:8:1 (mmol); comparative phosphonate carbanion method requires strong base and shows low stereoselectivity [1] |
Why This Matters
For procurement requiring a geometrically defined vinylic chloride building block, the Z-specific identity eliminates the need for isomer separation and ensures reproducible stereochemical outcomes in downstream steps such as stereospecific cross-couplings or eliminations.
- [1] Kodomari, M., Nagaoka, T. & Furusawa, Y. Convenient synthesis of aryl-substituted halo olefins from aromatic ketones and acetyl halides in the presence of silica gel-supported zinc halides. Tetrahedron Letters 42, 3105–3107 (2001). DOI: 10.1016/S0040-4039(01)00378-1. View Source
